2-Fluoro-4-(4-nitrophenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(4-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 2-position and a nitrophenyl group at the 4-position
Mechanism of Action
Mode of Action
It is known that the compound contains a nitrophenyl group, which can undergo various chemical reactions, potentially influencing its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of other complex molecules , suggesting that this compound may also be involved in various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid typically involves a multi-step process. One common method includes the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by a coupling reaction to attach the nitrophenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and palladium-catalyzed cross-coupling reactions for the attachment of the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-Fluoro-4-(4-aminophenyl)benzoic acid.
Reduction of the carboxylic acid group: 2-Fluoro-4-(4-nitrophenyl)benzyl alcohol.
Substitution of the fluorine atom: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(4-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrobenzoic acid: Similar structure but lacks the nitrophenyl group.
4-Fluoro-2-nitrobenzoic acid: Different substitution pattern on the benzoic acid core.
3-Fluoro-4-nitrobenzoic acid: Another isomer with a different substitution pattern
Uniqueness
2-Fluoro-4-(4-nitrophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(4-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZCAUZHVJLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718370 |
Source
|
Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-47-8 |
Source
|
Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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